molecular formula C24H27N5O2S B11419294 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11419294
M. Wt: 449.6 g/mol
InChI Key: ZKEYACBOCAZMOM-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a dimethylbenzenesulfonyl group and a methylcyclohexyl group

Preparation Methods

The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Quinazoline Formation: The quinazoline moiety is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde.

    Final Coupling: The final step involves coupling the triazole-quinazoline intermediate with 4-methylcyclohexylamine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.

    Cyclization: The triazole and quinazoline rings can participate in further cyclization reactions, forming more complex fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions to optimize reaction efficiency.

Scientific Research Applications

3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials, such as polymers and dyes, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The triazole and quinazoline rings may facilitate binding to nucleic acids or proteins, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(4-METHYLCYCLOHEXYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines and sulfonylated heterocycles. These compounds share structural similarities but may differ in their substituents and overall reactivity. For example:

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-N-(4-methylcyclohexyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H27N5O2S/c1-15-9-12-18(13-10-15)25-22-19-6-4-5-7-20(19)29-23(26-22)24(27-28-29)32(30,31)21-14-16(2)8-11-17(21)3/h4-8,11,14-15,18H,9-10,12-13H2,1-3H3,(H,25,26)

InChI Key

ZKEYACBOCAZMOM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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